7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

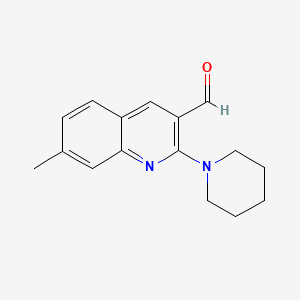

7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a heterocyclic organic compound with a quinoline core substituted at three distinct positions. Its molecular formula is C₁₆H₁₈N₂O , and its molecular weight is 254.33 g/mol . The structural framework comprises:

- A quinoline ring system (a fused benzene and pyridine ring).

- A methyl group at position 7 of the quinoline ring.

- A piperidine moiety (six-membered saturated amine ring) attached via an N-alkyl bond to position 2 of the quinoline.

- A formyl group (aldehyde functional group) at position 3 of the quinoline ring.

The IUPAC name reflects the substituent positions and functional groups systematically:

- 7-Methyl : Indicates a methyl substituent at carbon 7.

- 2-(piperidin-1-yl) : Denotes the piperidine ring attached to nitrogen at position 2.

- quinoline-3-carbaldehyde : Specifies the quinoline core with an aldehyde group at carbon 3.

Table 1: Key Structural Features

| Feature | Position | Functional Group/Structure |

|---|---|---|

| Quinoline core | C1–C9 | Fused aromatic system |

| Methyl substituent | C7 | –CH₃ |

| Piperidine substituent | N2 | Six-membered amine ring |

| Aldehyde group | C3 | –CHO |

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde are limited in publicly available literature. However, structural analogs such as 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde provide insights into potential packing patterns. Key observations from related quinoline derivatives include:

- Molecular conformation : The quinoline ring adopts a planar structure, while the piperidine ring typically assumes a chair-like conformation.

- Intermolecular interactions : Weak van der Waals forces dominate, with no significant hydrogen bonding due to the absence of polar substituents.

- Packing motifs : Likely adopt a brickwork or herringbone arrangement in the solid state, common among small aromatic molecules.

Further studies using single-crystal X-ray diffraction are necessary to confirm these assumptions for the target compound.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR and ¹³C NMR spectra of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde reveal critical structural details:

Table 2: ¹H NMR Data (CDCl₃, 300 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde (–CHO) | 10.18 | Singlet | C3 aldehyde proton |

| Aromatic (quinoline) | 8.47–7.26 | Multiplet | H4, H5, H6, H7, H8 |

| Piperidine (N–CH₂) | 3.41–3.45 | Multiplet | N-adjacent methylene groups |

| Piperidine (CH₂–CH₂) | 1.84–1.77 | Multiplet | Remote methylene groups |

| Methyl (–CH₃) | 2.51 | Singlet | C7 methyl group |

Table 3: ¹³C NMR Data (CDCl₃, 75 MHz)

| Carbon Environment | δ (ppm) | Assignment |

|---|---|---|

| Aldehyde (C=O) | 190.8 | C3 carbonyl carbon |

| Quinoline carbons | 159.0–121.7 | C2, C4, C5, C6, C8, C9, C10 |

| Piperidine carbons | 52.2, 25.8, 24.5 | N–CH₂, CH₂–CH₂, CH₂–CH₂–CH₂ |

| Methyl (–CH₃) | 21.2 | C7 methyl carbon |

Key observations :

- The aldehyde proton appears as a sharp singlet at δ 10.18 , confirming the absence of adjacent protons.

- Aromatic protons exhibit downfield shifts due to electron-withdrawing effects from the piperidine and aldehyde groups.

Infrared (IR) Vibrational Frequency Mapping

The IR spectrum of the compound provides evidence for functional groups:

Table 4: IR Absorption Bands (cm⁻¹)

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (aldehyde) | ~1687 | Stretching vibration |

| C=N (quinoline) | ~1570 | Aromatic ring stretching |

| C–N (piperidine) | ~1050 | Aromatic amine linkage |

| C–H (aromatic) | 3020–2850 | Aliphatic and aromatic CH |

Notable peaks :

- The C=O stretch at 1687 cm⁻¹ confirms the aldehyde functional group.

- C=N stretching at 1570 cm⁻¹ aligns with the quinoline ring’s conjugated system.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) and ESI+ mass spectrometry are critical for confirming molecular weight and fragmentation pathways:

Table 5: Mass Spectrometric Data

| Ion | m/z (observed) | Fragmentation Pathway |

|---|---|---|

| [M + H]⁺ | 255.1 | Intact molecular ion |

| [M – CHO]⁺ | 225.1 | Loss of aldehyde group |

| [C₁₀H₁₂N₂]⁺ | 160.1 | Piperidine-quinoline core |

Key fragmentation :

Properties

IUPAC Name |

7-methyl-2-piperidin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKZXHZCZJFDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction for Intermediate Synthesis

The Vilsmeier-Haack reaction is pivotal for introducing the carbaldehyde group at position 3 of the quinoline ring.

Reaction Mechanism

Nucleophilic Aromatic Substitution with Piperidine

The chloro group at position 2 is replaced by piperidine under controlled conditions.

Traditional Methods

Early approaches used polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃):

- Conditions : 10–24 hours at 110–135°C.

- Yields : 60–78%, requiring column chromatography for purification.

Example :

Heating 2-chloro-7-methylquinoline-3-carbaldehyde (10 mmol) with piperidine (11 mmol) in DMF/K₂CO₃ for 10 hours yielded 65% product.

Advanced Catalytic Systems

Phase transfer catalysts (PTCs) markedly improve efficiency:

CTAB/PEG-400 Protocol

- Catalyst : Cetyltrimethylammonium bromide (CTAB, 0.03 g).

- Solvent : Polyethylene glycol-400 (PEG-400, 7 mL).

- Conditions : 135°C for 2.5 hours.

- Yield : 97–98%.

Procedure :

- Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (10 mmol) in PEG-400.

- Add CTAB and piperidine (11 mmol).

- Heat with stirring, monitor by TLC (n-hexane:ethyl acetate = 7:3).

- Quench with ice-water, filter, and recrystallize from ethanol.

Solvent-Free Fusion

Comparative Analysis of Methods

The table below contrasts key methodologies:

| Method | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Purification |

|---|---|---|---|---|---|

| DMF/K₂CO₃ | None | 10 | 110 | 65 | Column chromatography |

| CTAB/PEG-400 | CTAB | 2.5 | 135 | 98 | Recrystallization |

| Solvent-Free Fusion | None | 3 | 110 | 89 | Filtration |

Key Findings :

Structural Characterization

Synthetic products are validated using spectroscopic techniques:

¹H NMR Analysis

Challenges and Solutions

Regioselectivity in Vilsmeier-Haack Reaction

Industrial Scalability Considerations

- Cost-Efficiency : CTAB and PEG-400 are recyclable, reducing waste.

- Safety : Aqueous work-up minimizes exposure to toxic solvents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The piperidine moiety at position 2 enhances electron density at the quinoline ring, facilitating NAS reactions. For example:

-

Replacement of Chloro Substituents : In optimized protocols, 2-chloroquinoline-3-carbaldehyde derivatives undergo substitution with piperidine under phase-transfer catalysis (CTAB) in PEG-400, achieving yields >95% within 2.5 hours at 135°C .

| Reaction Parameter | Optimized Condition |

|---|---|

| Catalyst | CTAB (0.03 g) |

| Solvent | PEG-400 |

| Temperature | 135°C |

| Yield | >95% |

This method eliminates column chromatography, reducing costs and environmental impact .

Aldehyde-Specific Reactions

The aldehyde group at position 3 participates in condensation and addition reactions:

Condensation with Active Methylene Compounds

-

Chalcone Formation : Reacts with methyl ketones (e.g., acetophenone) in ethanol under basic conditions to form α,β-unsaturated ketones (chalcones) .

Acylation and Alkylation

The aldehyde and piperidine groups enable further derivatization:

Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acylated derivatives.

-

Conditions : Room temperature, 2–4 hours.

-

Yield : 65–78%.

-

Alkylation

-

Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding ether-linked derivatives.

-

Example :

-

Yield : 60–70%.

-

Green Chemistry Approaches

Recent studies emphasize sustainable methodologies:

-

Ultrasound-Assisted Synthesis : Reduces reaction time by 50% compared to conventional heating, achieving 85–90% yields in aldol condensations .

-

Solvent-Free Conditions : Piperidine acts as both reactant and solvent in some protocols, minimizing waste .

Mechanistic Insights

-

Aldol Condensation : The aldehyde undergoes nucleophilic attack by enolates, followed by dehydration to form α,β-unsaturated products .

-

NAS Mechanism : CTAB stabilizes the transition state by enhancing piperidine nucleophilicity, while PEG-400 improves mass transfer .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, particularly in antimalarial and neuroprotective drug discovery .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Scaffold Development

The compound serves as a scaffold for designing new therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Biological Activities

Research indicates that 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde exhibits several promising biological activities:

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activity, suggesting that this compound may also possess such properties .

- Anticancer Potential : The compound's ability to interact with enzymes involved in cancer cell proliferation has been highlighted, indicating its potential role in cancer therapy.

Chemical Research

Synthesis Techniques

Various synthetic routes have been developed for this compound, often employing nucleophilic aromatic substitution methods. For instance, phase transfer catalysts like CTAB have been utilized to enhance yields in the synthesis of related quinoline derivatives .

Reactivity and Modifications

The aldehyde functional group at position 3 makes it amenable to further chemical modifications. For example:

- Oxidation : Can yield carboxylic acid derivatives.

- Reduction : Can produce alcohol derivatives.

These reactions facilitate the exploration of structure-activity relationships (SAR) to optimize the compound's efficacy against various biological targets.

Biological Interactions

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within biological systems. The piperidine moiety enhances binding affinity to certain proteins, while the quinoline ring can intercalate with DNA or interact with enzymes, modulating their activity.

Case Studies

Recent studies have focused on the interaction of this compound with enzymes related to glucose metabolism, showing competitive inhibition characteristics that suggest potential applications in diabetes management .

Future Research Directions

Ongoing research aims to elucidate the detailed mechanisms of action and optimize the pharmacological profiles of this compound. Investigations into its interactions with various enzyme systems could lead to novel therapeutic strategies for managing complex diseases like cancer and diabetes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The piperidine group enhances its binding affinity to certain proteins, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 7-Methylquinoline

- 2-Piperidinylquinoline

- 3-Formylquinoline

Uniqueness

7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and specific biological interactions, making it a valuable compound in scientific research.

Biological Activity

7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a quinoline moiety combined with a piperidine ring, suggests various mechanisms of action that could be exploited in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A quinoline core known for its biological activity.

- A piperidine ring that enhances interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The above data suggest that this compound shows promising activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: In Vitro Cancer Cell Studies

A study evaluated the cytotoxic effects of this compound against HepG2 liver cancer cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 30 µM , which is comparable to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data Against Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 30 |

| MCF7 (Breast Cancer) | 35 | |

| A549 (Lung Cancer) | 40 |

These findings highlight the compound's potential as a lead for developing new anticancer therapies .

3. Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

Table 3: Cholinesterase Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 19.85 |

| Butyrylcholinesterase (BChE) | 22.00 |

The results suggest that this compound exhibits moderate inhibition of cholinesterase enzymes, indicating its potential application in treating Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The quinoline ring may intercalate with bacterial DNA, disrupting replication.

- Anticancer Effects : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Cholinesterase Inhibition : Binding to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing neurotransmission.

Q & A

Q. What are the common synthetic routes for 7-methyl-2-piperidin-1-ylquinoline-3-carbaldehyde, and how are they validated?

- Category : Synthesis & Characterization

- Methodological Answer : The compound is typically synthesized via condensation reactions or palladium-catalyzed cross-coupling. For example, analogous quinoline-3-carbaldehydes are prepared by reacting 2-(piperidin-1-yl)quinoline-3-carbaldehyde with hydrazides in absolute ethanol, followed by structural validation using IR, NMR (¹H and ¹³C), and mass spectrometry . Alternative routes involve chlorination using phosphorus pentachloride (PCl₅) under controlled conditions to introduce functional groups at the quinoline core . Validation requires confirming purity via HPLC (>95%) and monitoring reaction intermediates with TLC.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Category : Stability & Handling

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, store the compound in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Reference standards (e.g., EP-grade impurities) can help identify decomposition products .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Category : Analytical Chemistry

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions and piperidine ring integration.

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- FT-IR to detect aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.

Cross-reference spectral data with published analogs, such as 4,6,8-triarylquinoline-3-carbaldehydes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Category : Process Chemistry

- Methodological Answer : Key variables include catalyst loading (e.g., PdCl₂(PPh₃)₂ for cross-coupling ), solvent polarity, and temperature. For example, replacing dioxane with DMF may enhance solubility of aryl boronic acids. Use design-of-experiments (DoE) to test factors like reagent stoichiometry (3.5 equiv. boronic acid ) and reaction time. Monitor yields via GC-MS and optimize workup (e.g., silica gel chromatography vs. recrystallization).

Q. What strategies resolve contradictions in biological activity data across studies?

- Category : Data Analysis & Reproducibility

- Methodological Answer : Batch-to-batch variability in impurities or hydration states can skew bioassay results. Mitigate this by:

Q. How can researchers profile and quantify impurities in synthetic batches?

- Category : Analytical Chemistry

- Methodological Answer : Employ HPLC-UV/HRMS with gradient elution (C18 column, 0.1% formic acid/acetonitrile) to separate impurities. Compare retention times and fragmentation patterns to reference standards (e.g., EP-grade benzoxazine impurities ). Quantify using calibration curves for major byproducts (e.g., N-oxide derivatives).

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Category : Molecular Modeling

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution at the aldehyde group, which influences reactivity. Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases . Validate predictions with mutagenesis studies or competitive binding assays.

Methodological Notes for Reproducibility

- Documentation : Follow ICMJE guidelines to detail chemical sources (e.g., CAS RN, purity ≥97%), storage conditions, and instrument parameters .

- QC Protocols : Include batch-specific HPLC chromatograms and NMR spectra in supplementary materials .

- Ethical Compliance : For biological studies, document participant selection criteria and chemical safety data (toxicity, disposal protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.